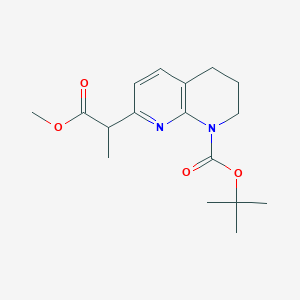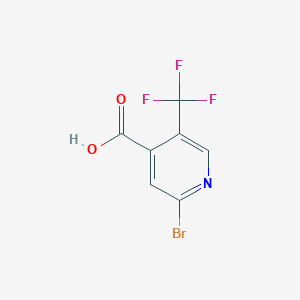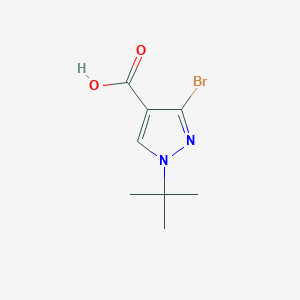
Ácido 3-bromo-1-terc-butil-1H-pirazolo-4-carboxílico
Descripción general
Descripción
3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom and a tert-butyl group
Aplicaciones Científicas De Investigación
3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a pyrazole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Safety and Hazards
Direcciones Futuras
The future directions in the field of pyrazole derivatives involve the development of new synthetic techniques and the exploration of their biological activity . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Análisis Bioquímico
Biochemical Properties
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions suggest that 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can modulate energy metabolism within cells.
Cellular Effects
The effects of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit calcium uptake, which is crucial for various cellular functions . Additionally, it has been reported to affect the mutagenicity of cells, indicating its potential impact on genetic stability.
Molecular Mechanism
At the molecular level, 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in energy metabolism . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in energy metabolism and cellular respiration . These interactions can affect metabolic flux and alter the levels of key metabolites within cells, providing insights into the compound’s potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1-tert-butyl-1H-pyrazole-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-1-tert-butyl-1H-pyrazole-4-carboxylic acid or 3-thio-1-tert-butyl-1H-pyrazole-4-carboxylic acid can be obtained.
Oxidation Products: Oxidized derivatives like 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid N-oxide.
Reduction Products: Reduced forms such as 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Comparación Con Compuestos Similares
1-tert-butyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
3-iodo-1-tert-butyl-1H-pyrazole-4-carboxylic acid:
Uniqueness: The presence of the bromine atom in 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
IUPAC Name |
3-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAYNILEPSTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407966-15-7 | |
| Record name | 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)
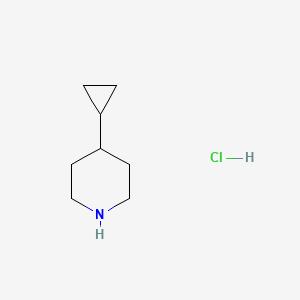

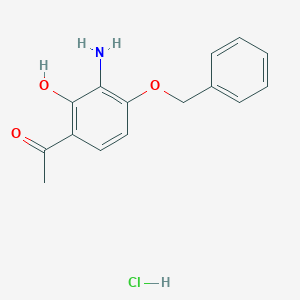
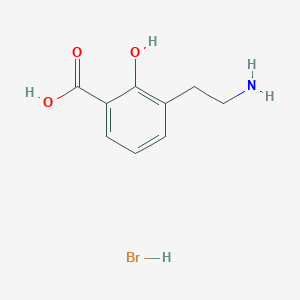
![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)
![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)

